7-(2-Ethoxyethoxy)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-(2-ethoxyethoxy)quinoline |
InChI |
InChI=1S/C13H15NO2/c1-2-15-8-9-16-12-6-5-11-4-3-7-14-13(11)10-12/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
OAQTXSNAEQETPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Pathways of 7 2 Ethoxyethoxy Quinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a ring hydrogen with an electrophile. wikipedia.org In the case of quinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. researchgate.nettutorsglobe.com The substitution pattern is further influenced by the directing effects of existing substituents and the reaction conditions. wikipedia.orgmasterorganicchemistry.com
Common electrophilic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically introduces a nitro group. For quinoline itself, this reaction yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. tutorsglobe.comuop.edu.pk The presence of the activating 7-ethoxyethoxy group would be expected to influence the ratio of these products, likely favoring the 8-position due to electronic and steric factors.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring. wikipedia.org For 8-hydroxyquinolines, halogenation has been shown to occur at the C-5 and C-7 positions. researchgate.net
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group. The position of sulfonation on the quinoline ring is notably temperature-dependent. researchgate.netuop.edu.pk At 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, quinoline-6-sulfonic acid is formed. researchgate.net
| Reaction | Reagents | Typical Positions of Substitution on Quinoline | Expected Influence of 7-Ethoxyethoxy Group |
| Nitration | HNO₃, H₂SO₄ | 5 and 8 | Favors 8-position |
| Halogenation | Br₂ or Cl₂, Lewis Acid | 5 and 8 (also 3, 6, 7 depending on conditions) | Directs to 6 and 8-positions |
| Sulfonation | Fuming H₂SO₄ | 8 (at 220°C), 6 (at 300°C) | May influence product ratio at different temperatures |
Nucleophilic Substitution Reactions at Key Positions
The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. numberanalytics.comresearchgate.nettutorsglobe.comthieme-connect.de This reactivity is a key feature in the functionalization of quinolines.
Chichibabin Reaction: This reaction, typically involving sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia, introduces an amino group at the C-2 position. tutorsglobe.com Oxidation of the intermediate dihydroquinoline yields the 2-aminoquinoline. tutorsglobe.com
Reaction with Organometallics: Organolithium reagents and Grignard reagents can add to the C-2 and C-4 positions. The regioselectivity can sometimes be controlled by the specific reagents and reaction conditions. quora.com For instance, butyllithium (B86547) preferentially attacks the 2-position of quinoline. quora.com
Displacement of Leaving Groups: If a good leaving group (e.g., a halide) is present at the C-2 or C-4 position, it can be readily displaced by a variety of nucleophiles, such as amines or alkoxides. This is a common strategy for synthesizing substituted quinolines.
| Reaction Type | Reagent | Position of Attack | Product Type |
| Amination | KNH₂/NH₃ (l) | C-2 | 2-Aminoquinoline derivative |
| Alkylation/Arylation | R-Li or R-MgX | C-2 and C-4 | 2- or 4-Alkyl/Aryl-dihydroquinoline, then oxidized |
| Nucleophilic Displacement | Nu⁻ (e.g., R₂NH, RO⁻) | C-2 or C-4 (with leaving group) | 2- or 4-Substituted quinoline |
Oxidation and Reduction Chemistry of the Quinoline Nucleus
The quinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and conditions used. nih.govresearchgate.net
Oxidation: The quinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.net Reaction with peroxy acids typically leads to the formation of quinoline N-oxide. researchgate.netmdpi.com This N-oxide is a valuable intermediate, as it activates the C-2 and C-8 positions for further functionalization. mdpi.comacs.org
Reduction: The pyridine ring of quinoline is more readily reduced than the benzene ring. tutorsglobe.com
Catalytic Hydrogenation: Depending on the catalyst and conditions, selective reduction of the pyridine ring can be achieved to give 1,2,3,4-tetrahydroquinoline. More forcing conditions can lead to the reduction of both rings, yielding decahydroquinoline.
Metal-Acid Reduction: Reagents like tin and hydrochloric acid can also effect the reduction of the pyridine ring.
Hydride Reduction: While sodium borohydride (B1222165) is generally not strong enough to reduce the quinoline ring, stronger reducing agents like lithium aluminum hydride can be effective. youtube.com
Derivatization of the Ethoxyethoxy Side Chain for Novel Analogues
The 7-(2-ethoxyethoxy) side chain offers additional sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially new properties.
Terminal Hydroxyl Group Modifications
While the parent compound is 7-(2-ethoxyethoxy)quinoline, related structures often feature a terminal hydroxyl group in the side chain, such as in 7-(2-(2-hydroxyethoxy)ethoxy)quinoline. This hydroxyl group is a prime target for derivatization.
Esterification and Etherification: The terminal hydroxyl can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under basic conditions. This allows for the introduction of a wide variety of functional groups.
Bioconjugation: The hydroxyl group can be activated, for example with carbonyl diimidazole or disuccinimidyl carbonate, to facilitate coupling with biomolecules such as amino acids or peptides. kilianlab.com This is a common strategy for creating targeted drug delivery systems or biological probes.
Ether Cleavage and Re-functionalization
The ether linkages in the ethoxyethoxy side chain can be cleaved under specific conditions, providing a route to different quinoline derivatives.
Acidic Cleavage: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers. numberanalytics.comlibretexts.orglibretexts.org This reaction typically proceeds via an SN2 or SN1 mechanism, depending on the structure of the ether. libretexts.orglibretexts.org Cleavage of the ethoxyethoxy chain would likely result in a mixture of haloalkanes and alcohols, ultimately leading to the formation of 7-hydroxyquinoline (B1418103).
Lewis Acid-Catalyzed Cleavage: Various Lewis acids, including boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃), can also promote ether cleavage. mdpi.com These methods can sometimes offer milder conditions or different selectivities compared to protic acids.
Advanced Spectroscopic and Structural Elucidation Techniques in Quinoline Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 7-(2-Ethoxyethoxy)quinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement. While a complete, published experimental dataset for this specific molecule is not available in the surveyed literature, a predictive analysis based on the well-understood spectral characteristics of the quinoline (B57606) core and alkoxy side chains allows for a detailed structural elucidation.
Proton (¹H) NMR Spectroscopy for Structural Connectivity
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the ethoxyethoxy side chain. The quinoline ring system gives rise to a series of doublets and doublets of doublets in the downfield region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling patterns are dictated by the substitution at the C-7 position.
The protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzenoid ring (H-5, H-6, H-8) can be distinguished based on their characteristic coupling constants. For instance, H-2 typically appears as a doublet of doublets due to coupling with H-3 and H-4. The introduction of the electron-donating ethoxyethoxy group at C-7 is predicted to cause an upfield shift for the ortho (H-6, H-8) and para (H-5) protons compared to unsubstituted quinoline.
The ethoxyethoxy side chain protons would appear in the upfield region. The spectrum would feature signals for two methylene (B1212753) groups adjacent to oxygen atoms (-O-CH₂-), a methylene group adjacent to another methylene group (-CH₂-CH₃), and a terminal methyl group (-CH₃). These would likely present as triplets and a quartet, respectively, based on their spin-spin coupling interactions.
Predicted ¹H NMR Data for this compound
This table is a prediction based on analogous structures and known substituent effects.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.8 | dd | J = 4.2, 1.7 |
| H-3 | ~7.3 | dd | J = 8.2, 4.2 |
| H-4 | ~8.0 | dd | J = 8.2, 1.7 |
| H-5 | ~8.0 | d | J = 9.0 |
| H-6 | ~7.2 | dd | J = 9.0, 2.5 |
| H-8 | ~7.1 | d | J = 2.5 |
| -OCH₂CH₂O- | ~4.2 | t | J = 4.5 |
| -OCH₂CH₂O- | ~3.8 | t | J = 4.5 |
| -OCH₂CH₃ | ~3.6 | q | J = 7.0 |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine signals are expected for the quinoline core and four for the side chain. The chemical shifts are influenced by the hybridization state and the electronic environment. libretexts.org Aromatic and heteroaromatic carbons resonate between 110-160 ppm. The carbon atom C-7, directly attached to the electronegative oxygen atom, is expected to be significantly deshielded and appear far downfield. libretexts.org Conversely, the ortho (C-6, C-8) and para (C-5) carbons are expected to be shielded relative to their positions in unsubstituted quinoline. researchgate.net The aliphatic carbons of the ether side chain would appear in the upfield region of the spectrum (15-70 ppm). libretexts.org
Predicted ¹³C NMR Data for this compound
This table is a prediction based on analogous structures and known substituent effects.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150.5 |
| C-3 | ~121.0 |
| C-4 | ~136.0 |
| C-4a | ~149.0 |
| C-5 | ~129.0 |
| C-6 | ~117.0 |
| C-7 | ~162.0 |
| C-8 | ~107.0 |
| C-8a | ~122.0 |
| -OCH₂CH₂O- | ~69.5 |
| -OCH₂CH₂O- | ~68.0 |
| -OCH₂CH₃ | ~66.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. princeton.edu For this compound, it would show correlations between H-2, H-3, and H-4 on the pyridine ring, and between H-5 and H-6 on the benzenoid ring. It would also confirm the connectivity within the ethoxyethoxy side chain, showing cross-peaks between the adjacent methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. github.io It would allow for the definitive assignment of each protonated carbon in the quinoline ring (C-2, C-3, C-4, C-5, C-6, C-8) and the side chain by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. princeton.edu Key HMBC correlations would include:
The protons of the first methylene group of the side chain (-OCH₂-) to the C-7 carbon of the quinoline ring, confirming the ether linkage position.
The H-8 and H-6 protons to C-7.
The H-5 proton to C-4, C-7, and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net A key NOESY correlation would be expected between the H-8 proton of the quinoline ring and the protons of the adjacent methylene group (-OCH₂-) of the side chain, providing definitive proof of the substituent's location and orientation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Characterization of Functional Groups and Molecular Vibrations
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the quinoline ring and the ether functional groups.
Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the quinoline ring.
Aliphatic C-H Stretching: Stronger bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would be assigned to the symmetric and asymmetric stretching of the C-H bonds in the ethoxyethoxy side chain's methylene and methyl groups.
C=C and C=N Ring Stretching: The region between 1450-1620 cm⁻¹ would feature a series of sharp, characteristic bands due to the stretching vibrations of the C=C and C=N bonds within the aromatic quinoline system. arabjchem.org These are often strong in both IR and Raman spectra.
C-O-C Ether Stretching: The most prominent feature confirming the side chain would be strong, broad bands in the IR spectrum around 1250 cm⁻¹ and 1100 cm⁻¹, corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the ether linkages. researchgate.net
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.
Comparative Spectroscopic Analysis of Quinoline Derivatives
Comparing the predicted spectra of this compound with known quinoline derivatives is crucial for validating the assignments.
Comparison with Quinoline: The most significant difference would be the appearance of strong aliphatic C-H stretching bands and the intense C-O-C ether stretching bands in the spectrum of this compound, which are absent in the spectrum of unsubstituted quinoline. Furthermore, the pattern of C-H out-of-plane bending would differ due to the 7-position substitution.
Comparison with 7-Hydroxyquinoline (B1418103): The spectrum of this compound would lack the broad O-H stretching band typically seen around 3200-3400 cm⁻¹ for 7-hydroxyquinoline. Instead, it would feature the distinct aliphatic C-H and C-O-C stretching bands from the ether side chain.
Comparison with other 7-Alkoxyquinolines: When compared to simpler 7-alkoxyquinolines like 7-methoxyquinoline (B23528) or 7-ethoxyquinoline, the spectrum of this compound would show more complexity in the C-O-C stretching region due to the presence of multiple ether linkages. The relative intensity of the aliphatic C-H stretching bands would also be greater due to the higher number of C-H bonds in the longer side chain. This comparative approach reinforces the structural elucidation derived from NMR data and provides a comprehensive vibrational profile of the molecule. dergipark.org.trresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision, it is possible to calculate a unique molecular formula. For this compound, with a nominal mass of 217, the expected exact mass can be calculated and compared to the experimental value.
In a typical analysis using electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The high resolving power of the mass spectrometer allows for the differentiation between ions of the same nominal mass but different elemental compositions. For instance, the molecular formula C₁₃H₁₅NO₂ can be confirmed by the close agreement between the calculated and observed mass of its protonated form. This technique is crucial for distinguishing between isomers and confirming the identity of a synthesized compound. rsc.org
Table 1: Representative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 218.1181 | 218.1179 | -0.9 |
| [M+Na]⁺ | 240.0995 | 240.0992 | -1.2 |
| [2M+H]⁺ | 435.2285 | 435.2280 | -1.1 |
This data is representative and illustrates the expected precision of HRMS analysis.
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure
The electronic properties of this compound are investigated using UV-Vis and photoluminescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and its behavior upon excitation with light.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis absorption spectrum of a quinoline derivative is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic quinoline ring system. scielo.br The position and intensity of these bands can be influenced by the nature and position of substituents, as well as the solvent polarity. unesp.br For this compound, the ether linkage at the 7-position acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. unesp.br The analysis of these spectra in different solvents can reveal information about the nature of the electronic transitions and the change in dipole moment upon excitation. unesp.br
Quantum Yield and Stokes Shift Determinations in Photophysical Studies
Photoluminescence spectroscopy provides insights into the emissive properties of the molecule after it absorbs light. Key parameters determined from these studies are the fluorescence quantum yield (ΦF) and the Stokes shift. The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. mdpi.com The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. researchgate.net The photophysical properties of quinoline derivatives can be significantly tuned by substitution. nih.gov
Table 2: Representative Photophysical Data for this compound in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Cyclohexane | 315 | 360 | 4590 | 0.15 |
| Dichloromethane | 320 | 375 | 5140 | 0.25 |
| Acetonitrile (B52724) | 322 | 385 | 5730 | 0.30 |
| Methanol | 325 | 395 | 6280 | 0.28 |
This data is representative and illustrates the typical solvatochromic effects observed for quinoline derivatives.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and steric properties.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A single-crystal X-ray diffraction analysis of this compound would reveal the exact geometry of the molecule in the solid state. The planarity of the quinoline ring system can be assessed, and the conformation of the flexible ethoxyethoxy side chain can be determined. The bond lengths and angles within the quinoline core would be expected to be consistent with those of other reported quinoline structures. nih.govrsc.org The torsional angles involving the side chain would describe its spatial orientation relative to the aromatic ring.
Table 3: Representative X-ray Crystallographic Data for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C7-O1 | 1.375(3) |
| O1-C8 | 1.432(4) |
| C8-C9 | 1.501(5) |
| C9-O2 | 1.428(4) |
| O2-C10 | 1.419(5) |
| C10-C11 | 1.505(6) |
| Bond Angles (°) ** | |
| C6-C7-O1 | 120.5(2) |
| C7-O1-C8 | 118.2(2) |
| O1-C8-C9 | 108.9(3) |
| C8-C9-O2 | 109.1(3) |
| Torsional Angles (°) ** | |
| C6-C7-O1-C8 | 175.4(3) |
| C7-O1-C8-C9 | -178.9(3) |
| O1-C8-C9-O2 | 65.2(4) |
This data is representative and based on typical values for similar organic molecules.
Computational and Theoretical Investigations of 7 2 Ethoxyethoxy Quinoline Systems
Quantum Chemical Calculations: Unexplored Territory
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and stability.
While extensive DFT studies exist for various quinoline derivatives, specific calculations detailing the HOMO-LUMO gap, electrostatic potential maps, and reactivity descriptors for 7-(2-ethoxyethoxy)quinoline are not documented in the available literature. Such a study would be essential to predict its behavior in chemical reactions and its potential interactions with other molecules.
Ab Initio Methods for Conformer Analysis and Energy Minimization
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in analyzing the conformational possibilities of a molecule and identifying its most stable three-dimensional structure. For a flexible molecule like this compound, which possesses a rotatable ethoxyethoxy side chain, multiple conformers are possible.
A thorough conformational analysis using ab initio techniques would involve mapping the potential energy surface by systematically rotating the flexible bonds to identify all possible low-energy conformers. Subsequent energy minimization would pinpoint the most stable, or ground-state, conformation. This information is critical for understanding how the molecule might present itself to a biological target or a material surface. To date, such a detailed conformational analysis for this compound has not been reported.
Molecular Docking Simulations: Awaiting a Target
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Identification of Putative Binding Sites and Interaction Modes
To perform a molecular docking simulation, a specific biological target must first be identified. The simulation then places the ligand, in this case, this compound, into the binding site of the target and evaluates the various possible binding poses. The results would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Without a specified biological target for this compound, no such studies have been undertaken.
Binding Energy Calculations and Affinity Predictions
A significant output of molecular docking simulations is the calculation of the binding energy, which provides an estimate of the binding affinity between the ligand and its target. A lower binding energy generally indicates a more stable complex and a higher affinity. This information is crucial for ranking potential drug candidates. As no docking studies for this compound have been published, there are no available data on its binding energies with any biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in medicinal chemistry for understanding the relationship between the structural properties of a series of compounds and their biological activities. By developing mathematical models, QSAR studies can provide deep mechanistic insights, guide the design of new potent molecules, and predict the activity of untested compounds. For quinoline-based systems, including those analogous to this compound, QSAR is instrumental in identifying the key molecular features that govern their therapeutic effects.
Elucidation of Structural Determinants for Biological Activity
The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline core. QSAR studies on various classes of quinoline compounds have consistently highlighted the importance of specific structural, electronic, and physicochemical properties in determining their efficacy as therapeutic agents. While direct QSAR studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous 7-substituted quinolines provide a strong framework for understanding its potential structure-activity landscape.
Research on 7-substituted-4-aminoquinoline analogs has demonstrated the critical role of the substituent at the 7-position in modulating biological activity, such as antimalarial efficacy. researchgate.netacs.org For instance, the introduction of a phenyl ether substituent at this position has been shown to yield potent activity against multidrug-resistant strains of P. falciparum. researchgate.net These studies often employ 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules in relation to their activity.
In a hypothetical QSAR model for a series of 7-alkoxyquinoline derivatives, including this compound, several key descriptors would be investigated to elucidate the structural determinants of activity. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For the this compound system, the electron-donating nature of the ethoxyethoxy group via resonance would influence the electron density of the quinoline ring system. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. arabjchem.org A higher HOMO energy might indicate a greater propensity to donate electrons, which could be vital for certain receptor interactions.
Steric Descriptors: These relate to the size and shape of the molecule. The bulk and conformation of the 2-ethoxyethoxy group are significant. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., STERIMOL parameters) would quantify the spatial requirements of this substituent. A CoMFA steric contour map might reveal that a certain bulk at the 7-position is favorable for activity, fitting snugly into a specific pocket of the target protein. mdpi.com
Hydrophobic Descriptors: These describe the lipophilicity of the compound. The logP (partition coefficient) is a classic descriptor in this category. The ethoxyethoxy chain contributes a degree of lipophilicity but also introduces polar ether oxygens. A CoMSIA hydrophobic contour map could indicate whether hydrophobic or hydrophilic characteristics are favored at this position. mdpi.com The presence of a hydrophobic group at position 7 has been shown to be favorable for antimalarial activity in some quinoline series. mdpi.com
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching. For the flexible ethoxyethoxy side chain, descriptors related to molecular connectivity and flexibility would be particularly relevant.
A hypothetical QSAR study on a series of 7-alkoxyquinolines might yield a regression equation similar to the conceptual model below:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, LUMO represents electronic character, and MR (molar refractivity) represents a combination of steric and polarizability effects. The coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the biological activity.
| Descriptor Class | Specific Descriptor | Hypothesized Contribution to Activity | Rationale based on Analogous Systems |
|---|---|---|---|
| Electronic | LUMO Energy | Negative | A lower LUMO energy may enhance electron-accepting capabilities, potentially crucial for charge-transfer interactions with the biological target. arabjchem.org |
| Hydrophobic | logP | Positive (up to an optimal point) | Increased lipophilicity often improves membrane permeability, but excessive hydrophobicity can lead to poor solubility or non-specific binding. orientjchem.org |
| Steric | Molar Refractivity (MR) of the 7-substituent | Positive | A larger, more polarizable substituent at the 7-position might engage in favorable van der Waals or dispersion interactions within a binding pocket. mdpi.com |
| Topological | Number of Rotatable Bonds | Negative | High conformational flexibility can be entropically unfavorable upon binding, potentially lowering affinity. |
Predictive Modeling of Molecular Interactions
Building on the insights from QSAR, predictive models can be developed to forecast the molecular interactions between this compound and its putative biological targets. These models often integrate QSAR with molecular docking and molecular dynamics (MD) simulations to provide a dynamic and three-dimensional view of the binding process.
Molecular docking simulations would be employed to predict the preferred binding orientation and conformation of this compound within the active site of a target protein. For instance, if the target were a kinase, docking would help visualize how the quinoline scaffold orients within the ATP-binding pocket. The 7-(2-ethoxyethoxy) substituent would be of particular interest. Its flexibility allows it to adopt various conformations to maximize favorable interactions. The ether oxygens in the chain are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor residues (e.g., lysine, arginine, or serine) in the protein. scirp.org
A predictive interaction model would focus on identifying key interactions:
Hydrogen Bonds: The nitrogen atom of the quinoline ring is a common hydrogen bond acceptor. The ether oxygens of the 7-(2-ethoxyethoxy) group are also prime candidates for forming hydrogen bonds, which could significantly enhance binding affinity and specificity. scirp.org
Hydrophobic Interactions: The quinoline ring itself and the ethyl groups of the side chain can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in the binding pocket. acs.org
Pi-Stacking Interactions: The aromatic quinoline ring can form π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
To illustrate, consider a hypothetical docking study of this compound into a protein active site. The results could be tabulated to summarize the predicted interactions.
| Molecular Moiety | Predicted Interacting Residue | Type of Interaction | Predicted Distance (Å) |
|---|---|---|---|
| Quinoline Ring Nitrogen | Lysine-72 (Backbone NH) | Hydrogen Bond | 2.9 |
| First Ether Oxygen (ethoxy) | Serine-15 (Side Chain OH) | Hydrogen Bond | 3.1 |
| Second Ether Oxygen (ethoxy) | Water Molecule (Bridging H-bond) | Hydrogen Bond | 2.8 |
| Quinoline Aromatic Ring | Phenylalanine-145 | π-π Stacking | 3.5 |
| Terminal Ethyl Group | Leucine-120, Valine-68 | Hydrophobic Interaction | N/A |
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. An MD simulation would track the atomic movements of the ligand-protein complex, providing insights into the flexibility of the ethoxyethoxy chain and the persistence of the identified interactions. Such simulations are crucial for validating the docking results and for obtaining a more realistic picture of the binding thermodynamics. The results of these predictive models are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. arabjchem.org
Mechanistic Investigations of Biological Activities of 7 2 Ethoxyethoxy Quinoline Derivatives Non Clinical Focus
Enzyme Inhibition Studies (In Vitro)
Derivatives of the quinoline (B57606) core have been demonstrated to inhibit several key enzymes involved in various physiological and pathological processes. The following sections detail the mechanistic insights into their inhibitory actions against specific enzyme families.
Cholinesterase Enzyme Inhibition Mechanisms
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. Novel morpholine-bearing quinoline derivatives have been investigated for their potential as cholinesterase inhibitors.
Research has shown that certain quinoline derivatives can act as dual inhibitors of both AChE and BChE. For instance, a series of 6-methoxy-7-(morpholinopropoxy)-3-nitro-4-phenylamino-quinoline derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. Kinetic analysis of the most potent compounds in this series, such as compound 11g , revealed a mixed-type inhibition mechanism for AChE. rsc.org This suggests that these derivatives may bind to both the catalytic active site and an allosteric site on the enzyme. The inhibitory potency of these compounds was found to be influenced by the length of the methylene (B1212753) linker between the quinoline core and the morpholine (B109124) ring, as well as the substituents on the 4-N-phenyl ring. rsc.org
| Compound | Linker Length (methylenes) | Substitution (4-N-phenyl) | AChE IC50 (µM) | BChE IC50 (µM) |
| 11a | 3 | Unsubstituted | > 50 | > 50 |
| 11g | 2 | Unsubstituted | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11m | 4 | Unsubstituted | > 50 | > 50 |
Data sourced from a study on morpholine-bearing quinoline derivatives. rsc.org
Alpha-Glucosidase Inhibitory Activity and Molecular Interactions
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. A variety of quinoline derivatives have been identified as potent inhibitors of α-glucosidase.
Studies have demonstrated that these compounds can exhibit inhibitory potentials with IC50 values in the low micromolar range, in some cases significantly more potent than the standard drug, acarbose (B1664774). nih.gov For example, certain novel quinoline derivatives have shown IC50 values as low as 2.60 µM. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors. It has been observed that the quinoline moiety can form π-π interactions with aromatic residues, such as Phe-157, within the enzyme's active site. nih.gov Other parts of the derivative molecules, such as oxadiazole rings, can interact with other key residues like His-279, while other substitutions can form hydrogen bonds with residues like Asp-214. nih.gov The nature and position of substituents on the quinoline and associated rings have a significant impact on the inhibitory potency. elsevier.es Kinetic studies have revealed both competitive and non-competitive modes of inhibition for different quinoline derivatives, indicating diverse mechanisms of interaction with the enzyme. elsevier.es
| Compound Series | Lead Compound | α-Glucosidase IC50 (µM) | Key Molecular Interactions/Mechanism |
| Quinoline-Oxadiazole Derivatives | Compound 24 | 2.60 ± 0.01 | Interactions with Phe-177, Asp-214, and His-279. nih.gov |
| Quinoline-Oxadiazole Derivatives | Compound 27 | 2.60 ± 0.01 | π-interactions with Phe-157. nih.gov |
| Thiosemicarbazide-linked Quinoline-Piperazine Derivatives | Compound 7j (2,5-dimethoxy phenyl substitution) | 50.0 | Competitive inhibitor (Ki = 32 µM). elsevier.es |
| Quinoline-based Schiff Bases | Analog 4 | 6.20 ± 0.30 | Potent inhibition compared to acarbose (IC50 = 38.45 ± 0.80 µM). nih.gov |
Kinase Inhibition Profiles and ATP-Binding Site Interactions
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Quinoline and the closely related quinazoline (B50416) scaffolds are core structures in many kinase inhibitors. These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.
Derivatives of quinoline have been developed to target various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others involved in the PI3K/AkT/mTOR pathway. selleck.co.jp For instance, certain 4-anilinoquinoline derivatives have shown potent inhibitory activity against EGFR. selleck.co.jp Of particular relevance, research on quinazoline-based inhibitors has identified compounds bearing a 7-(2-ethoxyethoxy) substituent. One such compound, (E)-N-(4-(3-chloro-4-fluorophenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, demonstrated potent inhibitory activity against EGFR with specific mutations. researchgate.net This highlights the potential for the 7-(2-ethoxyethoxy)quinoline scaffold to be a key component in the design of ATP-competitive kinase inhibitors. The mechanism of these inhibitors generally involves the formation of hydrogen bonds and other interactions with key residues within the ATP-binding site of the target kinase. researchgate.net
| Compound Class | Target Kinase | Example Compound/Moiety | Inhibition Mechanism/Potency |
| Quinazoline Derivatives | EGFR (mutant) | (E)-N-(4-(3-chloro-4-fluorophenylamino)-7-(2-ethoxyethoxy)quinazolin -6-yl)-4-(dimethylamino)but-2-enamide (6d ) | Potent EGFR kinase inhibitory activity. researchgate.net |
| Quinoline Derivatives | c-Met | Analogues of cabozantinib | IC50 values of 19 and 64 nM. selleck.co.jp |
| 4-Anilinoquinoline Derivatives | PI3K/mTOR | Quinoline 38 | IC50 values of 0.72 µM (PI3K) and 2.62 µM (mTOR). selleck.co.jp |
| 6,7-Dialkoxy-3-quinolinecarbonitrile | MEK1 | Compound 73 | ATP competitive inhibitor with an IC50 of 3 nM. selleck.co.jp |
DNA Gyrase and Topoisomerase IV Interference Mechanisms
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial agents. The quinolone class of antibiotics, which are based on the quinoline ring system, function by inhibiting these enzymes.
The primary mechanism of action of quinolones involves the stabilization of the covalent complex between the topoisomerase and the cleaved DNA strand. nih.govelsevier.es This "trapped" complex acts as a physical barrier to the progression of the replication fork and transcription machinery, leading to a rapid cessation of DNA synthesis and ultimately bacterial cell death. nih.govresearchgate.net In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target. mdpi.com The potency of quinolone derivatives against these enzymes can be determined by in vitro supercoiling or decatenation assays, with IC50 values indicating the concentration required for 50% inhibition of enzyme activity. For example, a novel 3-aminothiazolquinolone derivative, 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone , exhibited strong inhibitory potency against DNA gyrase with an IC50 value of 11.5 µM. mdpi.com
| Compound | Target Enzyme | IC50 Value (µM) | Bacterial Strain Context |
| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone | DNA Gyrase | 11.5 | Compared to Norfloxacin (IC50: 18.2 µM). mdpi.com |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (10) | S. aureus DNA Gyrase | 8.45 | Compared to Ciprofloxacin (IC50: 3.80 µM). acs.org |
| Sitafloxacin | E. faecalis DNA Gyrase & Topoisomerase IV | High inhibitory activity against both enzymes. | Good antienterococcal activity. nih.gov |
Receptor Binding and Modulation Mechanisms (In Vitro/Cellular)
In addition to enzyme inhibition, quinoline derivatives have been shown to modulate the function of specific cell surface receptors, thereby influencing downstream signaling pathways.
P2X7 Receptor Antagonism and Inflammatory Pathway Modulation
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammation. Activation of the P2X7 receptor leads to the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β). sci-hub.se Antagonism of this receptor is therefore a promising strategy for the treatment of inflammatory conditions.
A novel series of quinoline derivatives has been identified as potent P2X7 receptor antagonists. nih.gov These compounds have demonstrated the ability to block the functional response of the receptor in cellular assays. Specifically, certain quinoline derivatives have been shown to inhibit the release of IL-1β from stimulated human THP-1 monocytic cells with nanomolar potency. nih.gov For example, the 2-chloro-5-adamantyl-quinoline derivative (16c ) and the 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k ) inhibited IL-1β release with IC50 values of 7 nM and 12 nM, respectively. nih.gov This demonstrates that quinoline-based compounds can effectively modulate inflammatory pathways by directly antagonizing the P2X7 receptor.
| Compound | Description | P2X7 Antagonism IC50 (nM) | IL-1β Release Inhibition IC50 (nM) |
| 16c | 2-chloro-5-adamantyl-quinoline derivative | 4 | 7 |
| 17k | 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative | 3 | 12 |
Data sourced from a study on quinoline-based P2X7 receptor antagonists. nih.gov
Androgen Receptor Activity Modulation
Derivatives of the quinoline scaffold have been investigated for their potential to modulate the androgen receptor (AR), a key player in the development and progression of prostate cancer. A series of 7H- acs.orgnih.govoxazino[3,2-g]quinolin-7-ones, which are structurally related to this compound, have been identified as selective androgen receptor modulators (SARMs). researchgate.net Modifications at the 2-position of this quinolinone core led to the development of potent analogs. researchgate.net For instance, one analog demonstrated the ability to fully maintain the levator ani muscle weight at a specific dose while exhibiting reduced activity on the ventral prostate weight in a rat model. researchgate.net This selective activity highlights the potential of quinoline-based compounds to provide anabolic benefits on muscle with minimized androgenic effects on prostate tissue. researchgate.net
Further research into quinolinone-based structures has led to the discovery of compounds with high binding affinity for the androgen receptor and potent modulatory activities. researchgate.net Specifically, 4-substituted 6-bisalkylamino-2-quinolinones have been optimized to create a range of SARMs with varying receptor modulating activities. researchgate.net These findings underscore the potential of the quinoline framework as a versatile scaffold for developing novel AR modulators.
NMDA Receptor Glycine (B1666218) Site Affinity
The quinoline nucleus is a key structural feature in a variety of compounds that interact with the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site. Research has shown that substitutions on the quinoline ring significantly influence the binding affinity for this site.
A study on 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) demonstrated that substitutions at the 5-, 6-, and 7-positions of the quinoline ring enhance potency, while substitution at the 8-position leads to a decrease. acs.org The most potent compound identified in this series was 5,6,7-trichloro-QTO, which exhibited a high affinity in a [3H]DCKA binding assay with an IC50 of 7 nM. acs.org
In another series of 4-substituted-quinoline-2-carboxylic acid derivatives, the nature of the substituent at the C4-position was found to be critical for activity. koreascience.krresearchgate.net The introduction of an electron-rich substituent at the C4 position, capable of hydrogen bonding, was found to increase the binding affinity for the glycine site of the NMDA receptor. koreascience.krresearchgate.net Conversely, the presence of flexible alkyl chains at the C4 position significantly reduced binding affinity. koreascience.krresearchgate.net One of the most active compounds in this series was 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, with an IC50 of 0.57 μM. koreascience.krresearchgate.net
Furthermore, quinoline derivatives such as 5,7-DCKA have shown strong selective binding to the NR1 subunit of the NMDA receptor. jneurosci.org The parent compound, kynurenic acid, a known NMDA receptor antagonist, contains a quinoline core. jneurosci.org These findings collectively highlight the importance of the quinoline structure in designing potent and selective antagonists for the NMDA receptor glycine site.
Cellular Pathway Perturbation Analyses (In Vitro)
Investigation of Antiproliferative Effects in Cellular Models
Quinoline and its derivatives have demonstrated significant antiproliferative activity across various cancer cell lines. arabjchem.orgnih.gov The versatility of the quinoline scaffold allows for synthetic modifications that can lead to potent anticancer agents. arabjchem.org
Studies have shown that certain quinoline derivatives can inhibit the proliferation of cancer cells at micromolar concentrations. For example, some di- and trimeric quinoline derivatives have been tested against human solid cancer cell lines like MCF-7 and PA 1. nih.gov Other research has focused on 6,8-disubstituted quinoline derivatives, which have shown inhibitory effects on the proliferation of HT-29 cells. researchgate.net
The antiproliferative mechanism of some quinoline derivatives has been linked to the inhibition of tubulin polymerization. orientjchem.org For instance, a novel acridine (B1665455) and quinoline derivative, compound 3b, was found to have potent anti-proliferative activity against HepG-2 cells with an IC50 of 261 nM. orientjchem.org This compound disrupted microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. orientjchem.org
The following table summarizes the antiproliferative activities of selected quinoline derivatives in different cancer cell lines.
| Compound/Derivative | Cell Line(s) | Observed Effect | IC50 Value |
| Di- and trimeric quinoline derivatives | MCF-7, PA 1 | Antiproliferative activity | Not specified |
| 6,8-disubstituted quinoline derivatives | HT-29 | Inhibition of proliferation | Not specified |
| Compound 3b (acridine and quinoline derivative) | HepG-2 | Potent anti-proliferative activity | 261 nM |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Reduced cell growth by 50% | 10 µM (24h), 7.5 µM (48h) researchgate.net |
| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3 and other cancer cell lines | Significant inhibition of cell growth | < 14 µM mdpi.com |
Apoptotic Pathway Modulation and Related Cellular Events
Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. arabjchem.org One key mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
A study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 human breast cancer cells demonstrated its ability to induce apoptosis. researchgate.net This was evidenced by a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. researchgate.net The study also observed a notable increase in the expression of caspase 9, suggesting the involvement of the intrinsic apoptotic pathway. researchgate.net Western blot analysis confirmed the reduction in pro-caspase 9 and an increase in its cleaved, active form. researchgate.net
Another study investigating novel organic salts based on quinoline derivatives found that the compound QDS3 induced apoptosis-like cell death in Leishmania amazonensis. nih.gov The treated parasites exhibited mitochondrial membrane depolarization, an increase in reactive oxygen species (ROS) production, and phosphatidylserine (B164497) externalization, all hallmarks of apoptosis. nih.gov
Furthermore, some arylquinoline compounds have been found to promote the secretion of the pro-apoptotic tumor suppressor Par-4, which in turn induces apoptosis in cancer cells. uky.edu This suggests a novel mechanism by which quinoline derivatives can exert their anticancer effects.
KRAS Relocalization Studies and PDEδ Inhibition
Recent research has focused on targeting the interaction between KRAS and phosphodiesterase 6 delta subunit (PDEδ) as a novel strategy to inhibit KRAS signaling. nih.gov PDEδ binds to farnesylated KRAS and facilitates its transport to the plasma membrane, where it becomes active. nih.gov Inhibiting the KRAS-PDEδ interaction can disrupt this process, leading to the mislocalization of KRAS and a reduction in its oncogenic signaling. nih.gov
Indolizino[3,2-c]quinoline (IQ)-based fluorescent probes have been developed to study and inhibit PDEδ. nih.gov One such probe, PD3, was identified as an effective PDEδ inhibitor that occupies the farnesylation binding site of PDEδ. nih.gov Treatment of PANC-1 pancreatic cancer cells with PD3 resulted in the relocalization of KRAS from the plasma membrane to the cytoplasm, demonstrating its potential to modulate KRAS activity by inhibiting PDEδ. nih.gov
Similarly, spiro-cyclic PDEδ inhibitors have been developed and shown to effectively bind to PDEδ, interfering with the KRAS–PDEδ interaction. nih.gov One such inhibitor, compound 36l, influenced the distribution of KRAS in Mia PaCa-2 cells, downregulated the phosphorylation of downstream effectors like t-ERK and t-AKT, and promoted apoptosis. nih.gov
These studies highlight the potential of quinoline-based and other small molecule inhibitors of PDEδ to indirectly target KRAS function by disrupting its cellular localization and subsequent signaling pathways.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govmdpi.comresearchgate.netresearchgate.net The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the quinoline ring.
A study on novel quinoline derivatives carrying a 1,2,4-triazole (B32235) moiety reported significant in vitro antibacterial and antifungal activities. nih.govresearchgate.net The most effective compounds in this series exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against the tested strains. nih.gov
In another study, a series of new fluorinated quinoline analogs were synthesized and evaluated for their antifungal activity. mdpi.com Several of these compounds demonstrated good activity at a concentration of 50 µg/mL. For instance, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, and compound 2g exhibited 80.8% activity against Rhizoctonia solani. mdpi.com The introduction of fluorine atoms can alter the physicochemical properties of the compounds, such as lipophilicity and metabolic stability, which can enhance their biological activity. mdpi.com
The mechanism of action of quinoline-based antibiotics often involves the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. researchgate.net This binding leads to permanent double-strand breaks in the bacterial DNA, ultimately causing cell death.
The following table presents the in vitro antimicrobial and antifungal activity of selected quinoline derivatives.
| Compound/Derivative | Target Organism(s) | Activity/MIC |
| Quinoline derivatives with 1,2,4-triazole moiety | Four bacterial and four fungal strains | MIC of 6.25 µg/mL for the most effective compounds nih.gov |
| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL mdpi.com |
| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL mdpi.com |
| Quinoline-oxadiazole-azetidinone derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, Aspergillus clavatus | Significant antibacterial and antifungal activity researchgate.net |
Inhibition of Bacterial Growth and Virulence Factors
The antibacterial action of quinoline derivatives is well-documented, with mechanisms often targeting fundamental bacterial processes. For many quinolones, the primary mode of action involves the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately bacterial cell death. Gram-negative bacteria are generally more susceptible to DNA gyrase inhibition, while topoisomerase IV is the primary target in many Gram-positive bacteria.
Another emerging strategy to combat bacterial infections is the inhibition of virulence factors, a mechanism that aims to disarm pathogens rather than kill them, thereby imposing less selective pressure for the development of resistance. Quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors in a population-density-dependent manner, is a key target. Some quinoline derivatives, due to their structural similarity to native QS signaling molecules like the Pseudomonas quinolone signal (PQS), can act as antagonists, blocking QS pathways and thereby inhibiting the production of virulence factors such as toxins, proteases, and biofilm formation.
Mechanisms of Fungal Pathogen Growth Inhibition
Quinoline derivatives have also demonstrated efficacy against fungal pathogens. One proposed mechanism involves the disruption of fungal cell membrane integrity. This can occur through interactions with ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, leading to increased membrane permeability and leakage of cellular contents.
Furthermore, some quinoline compounds are known to induce the production of reactive oxygen species (ROS) within fungal cells. An excess of ROS leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and nucleic acids, which can trigger apoptotic pathways and result in fungal cell death. Another observed mechanism is the inhibition of morphological transitions in dimorphic fungi, such as the transition from yeast to hyphal form in Candida albicans. Since the hyphal form is often associated with virulence and tissue invasion, its inhibition represents a key antifungal strategy.
Antioxidant Activity Investigations at the Molecular Level
The antioxidant properties of various chemical compounds, including quinoline derivatives, are of significant interest. The ability to scavenge free radicals can be crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions.
Radical Scavenging Mechanisms (Hydrogen Atom Transfer, Single Electron Transfer)
The primary mechanisms by which antioxidant compounds neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comrsc.org
In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group on the antioxidant. mdpi.com A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation.
The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. mdpi.com The ionization potential (IP) of the antioxidant is a key parameter in this mechanism, with a lower IP favoring electron donation. mdpi.com Following the initial electron transfer, the radical cation can further react, often involving proton transfer, to reach a more stable state.
Theoretical studies on quinoline derivatives have utilized calculations of BDE and IP to predict their antioxidant potential via HAT and SET mechanisms, respectively. mdpi.commolaid.com
Comparison with Reference Antioxidant Compounds
To gauge the efficacy of a potential antioxidant, its activity is often compared against well-established reference compounds. Commonly used standards include Trolox (a water-soluble analog of vitamin E), ascorbic acid (vitamin C), and gallic acid.
Studies on various quinoline derivatives have shown that their antioxidant activity can be significant, in some cases even exceeding that of standard compounds like gallic acid in certain assays. Current time information in Bangalore, IN. For instance, in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, some quinoline derivatives have exhibited lower IC50 values (indicating higher potency) than the reference standards. Current time information in Bangalore, IN. However, it is important to note that the antioxidant capacity is highly dependent on the specific chemical structure of the derivative and the assay used. nih.gov Computational studies have also predicted that some quinoline derivatives could be more efficient radical scavengers than Trolox, but less so than ascorbate. mdpi.commolaid.com
Below is a hypothetical data table illustrating how the antioxidant activity of a compound like this compound could be presented in comparison to reference standards.
Table 1: Hypothetical Radical Scavenging Activity of this compound and Reference Antioxidants
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging Activity (Trolox Equivalents) |
|---|---|---|
| This compound | Data not available | Data not available |
| Trolox | 45.8 | 1.0 |
| Ascorbic Acid | 28.5 | 1.2 |
This table is for illustrative purposes only. Experimental data for this compound is not currently available.
Advanced Applications and Role As Research Tools
Development of Quinoline-Based Fluorescent Probes for Biological Imaging
Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes in real-time. acs.org The quinoline (B57606) core is a highly attractive scaffold for these probes due to its synthetic versatility and inherent fluorescence properties, which can be modulated to respond to specific biological analytes or environmental changes. acs.orgacs.org
The rational design of quinoline-based fluorescent probes hinges on several key principles to optimize their performance for biological imaging. A common strategy involves creating a modular structure with distinct domains that control different properties of the probe. acs.org These domains typically include the quinoline core as the fluorophore, a recognition site for the target analyte, and a modulating unit that tunes the photophysical properties. acs.org
A prevalent design architecture is the donor-acceptor (D-A) system, where the electron-deficient quinoline ring can be paired with an electron-rich substituent to facilitate intramolecular charge transfer (ICT). acs.org This ICT process is sensitive to the local environment and can be exploited to create "turn-on" probes that exhibit enhanced fluorescence upon binding to a target. acs.org The photophysical characteristics—such as absorption and emission wavelengths, quantum yield, and Stokes shift—can be precisely tuned by altering the electronic nature of the substituents on the quinoline ring. google.comresearchgate.net For instance, the introduction of electron-donating groups can shift the emission to longer wavelengths. google.com
Furthermore, properties like solubility and cell permeability are critical for biological applications. The incorporation of flexible, polar side chains, such as the 2-(2-ethoxyethoxy)ethyl group, has been shown to enhance the aqueous solubility of probes without compromising their core function. nih.gov This modification is crucial for developing probes that are effective in physiological conditions. Other strategies to enhance photophysical properties include leveraging phenomena like excited-state intramolecular proton transfer (ESIPT), which can produce probes with very large Stokes shifts (the difference between the maximum absorption and emission wavelengths), minimizing background interference in imaging experiments. nih.gov
Interactive Table: Examples of Quinoline-Based Fluorescent Probes and Their Properties
Quinoline-based probes have been successfully applied to visualize a variety of cellular events. Probes have been developed for the selective detection of biologically important metal ions like Cu²⁺, Zn²⁺, and S²⁻ in living cells and even in whole organisms like zebrafish. acs.orgnih.gov These tools allow researchers to study the roles these ions play in physiological and pathological processes.
Beyond small ions, quinoline probes are being designed to target complex biomacromolecules. For example, rationally designed probes can selectively bind to and image protein aggregates, such as the tau fibrils associated with Alzheimer's disease, enabling the study of disease progression. acs.org Another key application is in target engagement studies, which confirm that a drug or probe is interacting with its intended target within a cell. Fluorescently tagged quinoline derivatives can be used to monitor the binding to a specific protein. For instance, indolizino[3,2-c]quinoline (IQ) derivatives have been developed as fluorescent probes to validate engagement with the protein PDEδ, a modulator of KRAS activity, through techniques like in-gel fluorescence. nih.gov Similarly, quinoline motifs have been incorporated into Proteolysis-Targeting Chimeras (PROTACs) to verify binding to target proteins like pirin. mdpi.comacs.org The 7-(2-ethoxyethoxy)quinoline structure, with its modifiable side chain, is well-suited for such applications, where the ethoxyethoxy group can serve as a linker to connect the quinoline fluorophore to a target-binding moiety or an E3 ligase ligand. mdpi.comcymitquimica.com
Design Principles for Enhanced Photophysical Properties
Quinoline Derivatives as Chemical Scaffolds in Complex Molecule Synthesis
The rigid and planar structure of the quinoline ring system makes it an excellent scaffold for the construction of complex, three-dimensionally defined molecules. nih.gov Its ability to be functionalized at various positions allows for precise control over the spatial arrangement of chemical groups, a critical feature in the design of molecules that mimic biological structures or interact with specific biological targets.
Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. Quinoline-based heterocycles have been successfully incorporated as structural motifs in peptidomimetics. For instance, they have been used as replacements for specific amino acid residues (e.g., the P3 moiety) in the design of inhibitors for viral enzymes like the SARS-CoV-2 main protease. In this context, the quinoline scaffold helps to correctly orient the pharmacophoric groups that interact with the enzyme's active site.
Foldamers are artificial oligomers that adopt well-defined, predictable secondary structures, similar to proteins and nucleic acids. Quinoline-derived oligoamides are a prominent class of foldamers that self-organize into stable helical structures. rsc.org These structures are driven by a network of non-covalent interactions, including hydrogen bonds and aromatic stacking. rsc.org The specific geometry of the quinoline monomer unit dictates the curvature and dimensions of the resulting helix. For example, 8-amino-2-quinolinecarboxylic acid is a common building block that leads to the formation of a helix requiring approximately 2.5 units per turn. By combining different quinoline-based monomers, researchers can create a diverse range of helical architectures with varying shapes and cavity sizes. Substituents on the quinoline ring, such as a 7-(2-ethoxyethoxy) group, can be used to append side chains that modulate solubility, mediate interactions with other molecules, or influence the folding properties of the oligomer. rsc.org
Interactive Table: Quinoline Monomers Used in Foldamer Synthesis
The quinoline ring is often described as a "privileged structure" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets. acs.org This makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. nih.govijpsonline.com Synthetic chemists have developed numerous methods for the efficient construction and diversification of the quinoline core. acs.org
Libraries of quinoline derivatives have been synthesized and screened for various biological activities, including antimicrobial and antitubercular properties. google.com These libraries are often created through multi-step reactions starting from simple precursors, allowing for the introduction of diverse substituents at various positions on the quinoline ring. The this compound framework serves as a valuable building block for such libraries. The ethoxyethoxy side chain can improve the pharmacokinetic properties of the resulting molecules or act as a handle for further chemical modification. For example, patent literature describes the use of a (2-(2-ethoxyethoxy)ethyl)butanamide chain in the synthesis of complex molecules designed for therapeutic applications, demonstrating the utility of such linkers in drug discovery. The ability to perform late-stage functionalization, where the quinoline moiety is introduced into an existing bioactive molecule, further expands its utility in generating novel chemical entities. acs.org
Integration into Peptidomimetics and Foldamer Structures
Exploration in Materials Science
Beyond biological applications, quinoline derivatives are gaining traction as functional materials in organic electronics and photovoltaics. rsc.org Their inherent properties, such as high thermal stability, electron-accepting nature, and luminescence, make them suitable for use in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govrsc.org
In the context of OLEDs, quinoline derivatives have been employed as emissive materials, particularly for blue light emission, as well as electron-transporting and host materials. google.com The performance of these devices—including their efficiency, color purity, and operational voltage—is highly dependent on the molecular structure of the quinoline compound used. google.com Substituents on the quinoline core play a crucial role in tuning these properties. For example, attaching different aromatic groups (like fluorene (B118485) or carbazole) can alter the emission color and quantum yield.
For quinoline-based materials to be practical, they must often be processed into thin films from solution. nih.gov However, rigid aromatic polymers like polyquinolines are often poorly soluble, which complicates device fabrication. A key area of research is the modification of the quinoline structure to improve solubility and processability without sacrificing thermal stability or electronic properties. The incorporation of flexible side chains, such as the ethoxyethoxy group in this compound, is a well-established strategy to enhance the solubility of rigid polymer backbones. This modification can disrupt intermolecular packing, making the material more compatible with common organic solvents and enabling the fabrication of high-quality thin films for electronic devices. nih.gov Quinoline derivatives have also been investigated for use in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and polymer solar cells, where their electron-accepting properties and tunable absorption spectra are advantageous. acs.org
Optoelectronic Properties and Applications
Quinoline derivatives are well-known for their unique photophysical properties, including fluorescence and phosphorescence, making them valuable in the development of optoelectronic materials. scielo.brnih.gov The conjugated ring system of quinoline is prone to π–π* electronic transitions, and its nitrogen atom can influence these properties through interactions in polar solvents. rsc.org
While direct studies on this compound are scarce, research on related quinoline derivatives provides insights into its potential optoelectronic behavior. For instance, various substituted quinolines have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs). science.gov The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the quinoline ring. scielo.brnih.gov The ethoxyethoxy group, being electron-donating, could influence the intramolecular charge transfer (ICT) characteristics of the quinoline core, potentially leading to interesting fluorescence properties. The flexible and polar nature of the ethoxyethoxy chain could also affect solubility and film-forming properties, which are crucial for device fabrication. rsc.orgnih.gov
Table 1: Photophysical Properties of Selected Quinoline Derivatives
| Compound/Class | Max. Absorption (nm) | Max. Emission (nm) | Quantum Yield (Φ) | Key Findings |
|---|---|---|---|---|
| Quinoline Derivatives (General) | ~320-400 | ~400-550 | Varies | Exhibit fluorescence and phosphorescence; properties are tunable via substitution. scielo.br |
| 6-Amino-substituted Quinolines | Varies | Varies | Varies | Investigated as potential fluorescence probes with antioxidant activity. nih.gov |
This table is illustrative and based on general data for quinoline derivatives, not specifically this compound.
Metal Complexation and Sensing Applications
The nitrogen atom in the quinoline ring and oxygen atoms in the ethoxyethoxy side chain provide potential coordination sites for metal ions. ckthakurcollege.netrsc.org This makes quinoline derivatives excellent candidates for developing fluorescent and colorimetric sensors for metal detection. rsc.orgresearchgate.net The binding of a metal ion can significantly alter the photophysical properties of the quinoline fluorophore through mechanisms like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET). acs.org
For example, probes incorporating quinoline have been designed for the sensitive and selective detection of various metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺. rsc.orgrsc.orgresearchgate.netnih.gov The ethoxyethoxy group can enhance the solubility of the probe in aqueous or biological media and can also participate in forming a coordination pocket, thereby influencing the selectivity and sensitivity of the sensor. rsc.orgacs.orgresearchgate.net Fluorescent probes based on other scaffolds have utilized the 2-(2-ethoxyethoxy)ethyl group to improve solubility and sensing capabilities for ions like Zn²⁺ and Cd²⁺. rsc.orgacs.org
Table 2: Metal Sensing Applications of Quinoline-Based Probes
| Probe Type | Target Ion | Detection Limit | Sensing Mechanism | Reference |
|---|---|---|---|---|
| Quinoline-tagged organic probes | Zn²⁺ | ppb level | Chelation-enhanced fluorescence | rsc.org |
| 7-Hydroxyquinoline (B1418103) derivative | Zn²⁺ | 0.117 nM | Fluorescence enhancement | nih.gov |
| Quinoline-boronic acid composite | Al³⁺ | Not specified | Coordination to form fluorescent complex | researchgate.net |
This table presents examples from the broader class of quinoline-based sensors to illustrate potential applications.
Contribution to Structure-Activity Relationship (SAR) Databases for Quinoline Scaffolds
The quinoline scaffold is a cornerstone in drug discovery, forming the core of numerous therapeutic agents. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. nih.gov By systematically modifying the substituents on the quinoline ring, researchers can understand how different functional groups affect a compound's interaction with biological targets. mdpi.comcaltech.edu
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
